Cas no 129047-98-9 (Benzenepropanoic acid, b-[(2-carboxyethyl)thio]-3-(8-phenyloctyl)-,(bS)-)

Benzenepropanoic acid, b-[(2-carboxyethyl)thio]-3-(8-phenyloctyl)-,(bS)- structure
129047-98-9 structure
Product Name:Benzenepropanoic acid, b-[(2-carboxyethyl)thio]-3-(8-phenyloctyl)-,(bS)-
CAS No:129047-98-9
MF:C26H34O4S
MW:442.610766887665
CID:199431
PubChem ID:3035514
Update Time:2025-04-19

Benzenepropanoic acid, b-[(2-carboxyethyl)thio]-3-(8-phenyloctyl)-,(bS)- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, b-[(2-carboxyethyl)thio]-3-(8-phenyloctyl)-,(bS)-
    • (3S)-3-(2-carboxyethylsulfanyl)-3-[3-(8-phenyloctyl)phenyl]propanoic acid
    • SK&F 106203
    • 129047-98-9
    • SK&F-S-106203
    • Skf S106203
    • DTXSID30156044
    • Benzenepropanoic acid, beta-((2-carboxyethyl)thio)-3-(8-phenyloctyl)-, (S)-
    • 3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid
    • SK&F S-106203
    • SKF 106203
    • SK&F-S106203
    • Inchi: 1S/C26H34O4S/c27-25(28)17-18-31-24(20-26(29)30)23-16-10-15-22(19-23)14-7-4-2-1-3-6-11-21-12-8-5-9-13-21/h5,8-10,12-13,15-16,19,24H,1-4,6-7,11,14,17-18,20H2,(H,27,28)(H,29,30)/t24-/m0/s1
    • InChI Key: IEOUXQMKLRALNJ-DEOSSOPVSA-N
    • SMILES: S(CCC(=O)O)[C@@H](CC(=O)O)C1C=CC=C(C=1)CCCCCCCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 442.21792
  • Monoisotopic Mass: 442.218
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 16
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.9
  • Topological Polar Surface Area: 99.9Ų

Experimental Properties

  • Density: 1.15
  • Boiling Point: 635.1°Cat760mmHg
  • Flash Point: 337.9°C
  • Refractive Index: 1.575
  • PSA: 74.6
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